1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWXGIQCWTOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydroxyethanone compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-oxoethan-1-one.
Reduction: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Analogs
- 1-(3-Bromophenyl)-2-hydroxyethan-1-one (CAS: 4079-51-0): Molecular weight: 215.04 g/mol (higher due to bromine’s larger atomic mass).
- 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one (CAS: 3114-09-8):
Positional Isomers
- 1-(3-Chloro-2-hydroxyphenyl)ethanone (CAS: 3226-34-4): Molecular weight: 170.59 g/mol.
- 1-(4-Chloro-2-methoxyphenyl)-1-butanone: A longer aliphatic chain (butanone) increases hydrophobicity, impacting solubility and biological membrane permeability .
Physical and Spectral Properties
Molecular Weight and Solubility
Spectroscopic Data
- FTIR :
- ¹H NMR :
- Target compound: Aromatic protons appear as multiplet (δ 7.0–8.0 ppm), methoxy singlet (~δ 3.8 ppm), and hydroxyl proton (~δ 5.0 ppm) .
Biological Activity
1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one, also known as a derivative of acetophenone, has garnered attention for its notable biological activities. This compound has been investigated for its potential applications in antimicrobial therapy, enzyme inhibition, and other therapeutic areas. The unique structural features of this compound, particularly the presence of chloro and methoxy groups, contribute to its biological interactions.
Chemical Structure
The chemical formula for this compound is . The arrangement of functional groups plays a critical role in its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent . It has shown effectiveness against various bacterial strains, with studies suggesting that it may inhibit microbial growth by interacting with key metabolic pathways or acting as an enzyme inhibitor.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism.
- Binding Affinities : Interaction studies have demonstrated binding to specific receptors or enzymes in microbial cells.
Antimicrobial Activity
Several studies have documented the compound's antimicrobial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile. The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Studies
- Study on Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains revealed that this compound significantly inhibited growth at concentrations lower than many conventional antibiotics.
- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to bacterial enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication.
Similar Compounds and Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Chloro-4-methoxyacetophenone | C9H9ClO2 | Lacks hydroxyl group; used in organic synthesis |
| 1-Chloro-3-(3-hydroxy-4-methoxyphenyl)propan-2-one | C10H11ClO3 | Similar structure; potential for similar activity |
| 2-Chloro-1-(3-chloro-2-hydroxy-4-methoxyphenyl)ethanone | C10H11ClO3 | Contains additional chloro substituent |
The unique arrangement of chloro and methoxy groups along with the hydroxyl functionality in this compound enhances its reactivity and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic oxidation. For example, α-hydroxy ketones like 1-(4-bromophenyl)-2-hydroxyethan-1-one are synthesized using Cu(I)-catalyzed oxidation of α-hydroxy ketones under mild conditions (yield ~79%) . Optimization includes adjusting catalyst loading, solvent choice (e.g., ethanol or methanol), and reaction time. Refluxing with anhydrous potassium carbonate in ethanol, as demonstrated in the synthesis of analogous compounds, improves yield by ensuring complete deprotonation and reaction completion . Purification via recrystallization from cold ethanol enhances purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (OH) typically appears as a broad singlet (~δ 5.5 ppm), while the aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxy groups cause deshielding). For example, in 1-(4-bromophenyl)-2-hydroxyethan-1-one, aromatic protons resonate at δ 7.66–8.00 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~194–200 ppm. Adjacent hydroxyl groups shift neighboring carbons upfield .
- IR : Strong absorption bands for C=O (~1680–1700 cm⁻¹) and O-H stretching (~3300–3500 cm⁻¹) confirm functional groups. Bands near 1580 cm⁻¹ indicate aromatic C=C stretching .
Q. What are the key applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a precursor for heterocycles (e.g., pyrimidines) and bioactive molecules. For instance, 2-chloro-1-(4-hydroxyphenyl)ethanone derivatives are used to synthesize HDAC inhibitors via condensation with amines . Its hydroxyl and ketone groups enable participation in Mannich reactions or aldol condensations to form complex scaffolds .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include hydrogen bonding variability and twinning. SHELXL (part of the SHELX suite) refines structures by modeling hydrogen bonds and handling twinned data. For example, in related compounds, SHELXL resolves disorder by iteratively adjusting occupancy factors and thermal parameters . The hydroxyl group forms intermolecular O-H···O bonds, which can be visualized using Mercury software after refinement .
Q. How do electronic effects of substituents (Cl, OCH₃) influence the reactivity of this compound in catalytic oxidation reactions?
- Methodological Answer : The electron-withdrawing chlorine at the 3-position increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attack. The methoxy group at the 4-position donates electron density via resonance, stabilizing intermediates. In Cu(I)-catalyzed oxidations, these effects dictate regioselectivity; for example, electron-rich aryl rings favor faster oxidation . Kinetic studies using varying substituents (e.g., 4-bromo vs. 4-methoxy analogs) can quantify these effects.
Q. What strategies are effective in resolving contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:
- Reproducibility Checks : Re-synthesizing derivatives using validated protocols (e.g., recrystallization ) to ensure purity.
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing Cl with F) to isolate contributing factors.
- Dose-Response Analysis : Testing compounds across multiple concentrations to identify non-linear effects, as seen in HDAC inhibitor studies .
Q. How does hydrogen bonding impact the solid-state properties of this compound, and what analytical tools are critical for studying these interactions?
- Methodological Answer : Hydrogen bonding between the hydroxyl and ketone groups governs crystal packing and stability. Graph set analysis (e.g., Etter’s rules) classifies bonding patterns (e.g., R₂²(8) motifs) . Pair distribution function (PDF) analysis or temperature-dependent XRD can reveal dynamic changes in bonding. For example, in related acetophenones, O-H···O bonds shorten under cryogenic conditions, altering unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
